N-(2-ethylphenyl)-2-thiophenesulfonamide
Overview
Description
N-(2-ethylphenyl)-2-thiophenesulfonamide, commonly known as ETS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. ETS has been found to exhibit potent anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of ETS involves the inhibition of COX-2 activity, which leads to a decrease in the production of prostaglandins, a group of inflammatory compounds. ETS has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
ETS has been found to exhibit potent anti-inflammatory and anti-tumor effects in vitro and in vivo. It has also been found to exhibit antioxidant properties, which may contribute to its anti-inflammatory effects. ETS has been shown to inhibit the growth of a variety of cancer cells, including breast cancer, lung cancer, and colon cancer cells.
Advantages and Limitations for Lab Experiments
ETS has several advantages for lab experiments, including its potent anti-inflammatory and anti-tumor properties, as well as its ability to inhibit COX-2 activity. However, ETS has several limitations, including its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for the study of ETS. One area of research is the development of new drugs based on the structure of ETS, which may exhibit improved efficacy and reduced toxicity. Another area of research is the investigation of the molecular mechanisms underlying the anti-inflammatory and anti-tumor effects of ETS, which may lead to the identification of new therapeutic targets. Additionally, the potential use of ETS in combination with other drugs for the treatment of inflammatory and cancerous conditions warrants further investigation.
Synthesis Methods
ETS can be synthesized using a variety of methods, including the reaction of 2-ethylphenol with thionyl chloride, followed by reaction with thioacetamide. Another method involves the reaction of 2-ethylphenol with sulfur and sodium hydroxide, followed by reaction with chlorosulfonic acid and ammonia.
Scientific Research Applications
ETS has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory compounds. ETS has also been found to exhibit anti-tumor properties by inhibiting the growth of cancer cells and inducing apoptosis, or programmed cell death.
Properties
IUPAC Name |
N-(2-ethylphenyl)thiophene-2-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S2/c1-2-10-6-3-4-7-11(10)13-17(14,15)12-8-5-9-16-12/h3-9,13H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRDQKQXGNHEDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NS(=O)(=O)C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401276395 | |
Record name | N-(2-Ethylphenyl)-2-thiophenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401276395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53442-40-3 | |
Record name | N-(2-Ethylphenyl)-2-thiophenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53442-40-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Ethylphenyl)-2-thiophenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401276395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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